4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives has been described in a study . The study involved the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
In a related compound, intramolecular interactions are observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane .Chemical Reactions Analysis
Benzenesulfonamides can undergo various reactions. For example, the Hinsberg reaction, first described by Oscar Hinsberg in 1890, is a laboratory test used for the detection of primary, secondary, and tertiary amines .Scientific Research Applications
Synthesis and Characterization
- Sulfonamides, including those with structures similar to 4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, have been synthesized and characterized for various applications. One study details the preparation of sulfonamide derivatives through diazotization and coupling processes. The antimicrobial activity of these compounds was assessed using minimum inhibitory concentration assays (El-Gaby et al., 2018).
Antitumor Applications
- A range of sulfonamide derivatives has been evaluated for their antitumor activities. Certain compounds in this category demonstrated efficacy against various cancer cell lines, suggesting potential as antitumor agents (Alqasoumi et al., 2010).
Cytotoxicity and Enzyme Inhibition
- Some benzenesulfonamide derivatives have shown significant cytotoxic activities and the ability to inhibit carbonic anhydrase, a crucial enzyme in many physiological processes. This suggests their potential use in anticancer therapy (Gul et al., 2016).
Photochemical Applications
- Research has also explored the synthesis of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Structural Studies
- Structural analysis of various benzenesulfonamide derivatives, including those similar to this compound, has provided insights into their crystal structures and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Gelbrich et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
4-cyano-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-11-14-3-7-18(8-4-14)24(21,22)20-12-15-1-5-16(6-2-15)17-9-10-23-13-17/h1-10,13,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWRWJLHQBFKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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